6-(propan-2-yl)-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidinone class, characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- Position 6: A propan-2-yl (isopropyl) group, enhancing lipophilicity and steric bulk.
- Position 3: A hydrogen atom, rendering the molecule planar and facilitating intermolecular interactions.
The compound’s molecular formula is approximately C₁₄H₁₃N₃OS (calculated), with a molecular weight of ~275.34 g/mol. Its pyridinyl and isopropyl groups differentiate it from other thienopyrimidinones, influencing solubility, bioavailability, and target selectivity .
Properties
IUPAC Name |
6-propan-2-yl-2-pyridin-2-yl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-8(2)11-7-9-13(18)16-12(17-14(9)19-11)10-5-3-4-6-15-10/h3-8,12,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFKYKNSZVUHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(S1)NC(NC2=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of pyridine derivatives with thieno[2,3-d]pyrimidine intermediates. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yl)-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., mCPBA), reducing agents (e.g., NaBH4), and nucleophiles (e.g., TMSCN). Reaction conditions typically involve solvents like ethanol (EtOH) and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
6-(propan-2-yl)-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 6-(propan-2-yl)-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares substituents, molecular weights, and reported activities of structurally related compounds:
Key Differences in Physicochemical Properties
- Solubility : The pyridin-2-yl group in the target compound may improve aqueous solubility compared to thioxo (e.g., ) or sulfanyl (e.g., ) substituents, which are more hydrophobic.
Biological Activity
The compound 6-(propan-2-yl)-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound and its derivatives, highlighting relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions including Gewald reaction, amination, and Dimroth rearrangement. The specific synthetic pathway for this compound includes the reaction of suitable precursors under controlled conditions to yield the desired compound with high purity and yield.
Anticancer Activity
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. For instance:
- In vitro studies showed that various thieno[2,3-d]pyrimidine derivatives inhibited the proliferation of breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 27.6 μM to 50 μM depending on the substituents present on the pyrimidine ring .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound I | 27.6 | MDA-MB-231 |
| Compound II | 29.3 | MDA-MB-231 |
| Compound III | 43.0 | MDA-MB-231 |
The proposed mechanism of action involves inhibition of key cellular pathways associated with cancer cell proliferation. The thieno[2,3-d]pyrimidine scaffold interacts with various molecular targets including kinases involved in cell cycle regulation and apoptosis.
Structure-Activity Relationships (SAR)
SAR studies have indicated that the presence of electron-withdrawing groups on the aromatic rings enhances anticancer activity. For example:
-
Substitution Effects : Compounds substituted with halogens displayed improved cytotoxicity compared to their non-substituted counterparts.
- Electron-Withdrawing Groups : The introduction of groups such as -Cl or -Br significantly increased potency against tumor cells due to enhanced π-stacking interactions.
Case Studies
-
Yong et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. They found that certain compounds exhibited selective toxicity towards breast cancer cells .
"The synthesized compounds showed significant selective cytotoxicity effects on MDA-MB-231."
- Elmongy et al. (2022) focused on optimizing these compounds for better activity against non-small cell lung cancer (NSCLC). Their findings indicated a range of inhibitory activities from 43% to 87%, suggesting a promising therapeutic potential for these derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 6-(propan-2-yl)-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one?
- Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization. For example:
-
Step 1 : React a thiophene precursor (e.g., 2-aminothiophene-3-carboxylate) with an isocyanate or isothiocyanate to form the pyrimidinone core.
-
Step 2 : Introduce the pyridin-2-yl moiety via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) .
-
Step 3 : Alkylate or substitute the propan-2-yl group using reagents like isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
-
Key Conditions : Reflux in ethanol/DMSO, 12-24 hours, yields ~70-90% .
Table 1 : Representative Synthetic Data for Analogous Compounds
Compound Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) Reference 6-Ethyl-2-(pyridin-2-yl) 76 148–151 3299 (N-H), 1693 (C=O) 5-(4-Cl-Ph)-2-(pyridin-2-yl) 92 303–306 1686 (C=O), 779 (Cl)
Q. What spectroscopic techniques are used to characterize this compound?
- Answer :
- ¹H/¹³C NMR : Confirms aromatic protons (δ 7.6–9.0 ppm for pyridine/thiophene) and aliphatic groups (e.g., isopropyl CH₃ at δ 1.2–2.2 ppm) .
- IR Spectroscopy : Identifies N-H stretches (~3200–3300 cm⁻¹) and carbonyl (C=O) bands (~1670–1695 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 257 [M+1]⁺) and fragmentation patterns validate the structure .
Q. How can solubility and stability be optimized for in vitro assays?
- Answer :
- Solubility : Use polar aprotic solvents (DMSO, DMF) or aqueous buffers with surfactants (e.g., Tween-80) for hydrophobic compounds.
- Stability : Store at –20°C under inert atmosphere; monitor degradation via HPLC at λ = 250–350 nm .
Advanced Research Questions
Q. How does structural modification (e.g., substituent variation) influence antimicrobial activity?
- Answer : Structure-activity relationship (SAR) studies reveal:
-
Pyridine Position : 2-Pyridyl enhances binding to bacterial tRNA methyltransferases (e.g., TrmD) via π-π stacking .
-
Thiophene Substitution : Electron-withdrawing groups (e.g., Cl at position 5) increase potency against P. aeruginosa (MIC = 2–4 µg/mL) .
-
Propan-2-yl Group : Hydrophobic side chains improve membrane permeability but may reduce aqueous solubility .
Table 2 : Antimicrobial Activity of Selected Derivatives
Compound E. coli MIC (µg/mL) S. aureus MIC (µg/mL) Reference 6-Methyl-5-phenyl analog 8 4 5-(4-Cl-Ph)-2-pyridyl 16 8
Q. How can molecular docking resolve contradictions in mechanistic data?
- Answer :
- Target Selection : Prioritize enzymes with conserved active sites (e.g., TrmD in P. aeruginosa) .
- Docking Workflow :
Prepare the compound’s 3D structure (e.g., Gaussian-optimized geometry).
Use AutoDock Vina to simulate binding to TrmD (PDB: 4YTT).
Validate with MD simulations (100 ns) to assess stability of key interactions (e.g., H-bonds with Asp149) .
- Contradiction Analysis : Discrepancies in MIC vs. docking scores may arise from off-target effects or assay variability (e.g., pH, bacterial strain differences) .
Q. What strategies validate the compound’s inhibition of bacterial biofilms?
- Answer :
- Crystal Violet Assay : Quantify biofilm biomass after 24-hour exposure (IC₅₀ = 10–20 µM) .
- Confocal Microscopy : Use SYTO-9/propidium iodide to visualize biofilm disruption on abiotic surfaces .
- Gene Expression : RT-qPCR to measure downregulation of algD (biofilm matrix gene) .
Methodological Considerations
-
Experimental Design for SAR Studies :
- Library Synthesis : Prepare 10–15 analogs with systematic substituent variations (e.g., halogens, alkyl chains).
- Controls : Include ciprofloxacin (positive) and DMSO (negative) in antimicrobial assays.
- Data Triangulation : Cross-reference MICs, docking scores, and biofilm assays to identify lead candidates .
-
Addressing Data Variability :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
